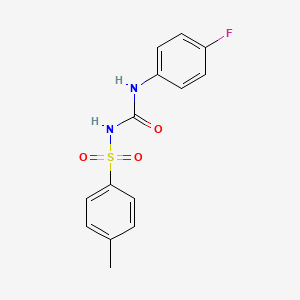

((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c1-10-2-8-13(9-3-10)21(19,20)17-14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYVUBGDHLQVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide, also known by its CAS number 1513-05-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H13FN2O3S

- Molecular Weight : 308.33 g/mol

- Melting Point : 172-173 °C

- Density : 1.392 g/cm³ (predicted)

- pKa : 4.95 (predicted)

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorophenyl and sulfonyl groups enhances its binding affinity and selectivity towards specific targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on sulfonamide derivatives have shown promising results against various bacterial strains, suggesting that this compound may share similar mechanisms of action.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. A notable study indicated that some sulfonamide derivatives displayed IC50 values below 10 µM against specific cancer types, indicating significant potency .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Cp30 | L. amazonensis | <10 | ≥50 |

| Cp6 | T. cruzi | <10 | ≥50 |

| Cp7 | T. brucei | <10 | ≥50 |

Mode of Action

The mode of action for this compound may involve inhibition of key enzymes in metabolic pathways critical for cell survival and proliferation. This is supported by findings from related compounds that target the folate synthesis pathway, which is essential for DNA synthesis in rapidly dividing cells.

Case Studies

-

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. -

Cytotoxicity Against Cancer Cells

Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations as low as 5 µM.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent. Sulfonamides have been widely studied for their ability to inhibit various enzymes involved in cancer cell proliferation. The specific substitution of fluorine and methyl groups may enhance selectivity and potency against certain cancer types.

Enzyme Inhibition Studies

Research indicates that compounds with sulfonamide moieties can act as inhibitors of carbonic anhydrase and other enzymes. The fluorinated derivative may exhibit improved binding affinity due to the electronic effects of the fluorine atom, making it a candidate for further studies in enzyme inhibition.

Case Study 1: Anticancer Activity

A study conducted by researchers demonstrated that sulfonamide derivatives, including those similar to ((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide, showed promising results in inhibiting tumor growth in vitro and in vivo. The mechanism was primarily attributed to the induction of apoptosis in cancer cells, highlighting the compound's potential as a therapeutic agent against malignancies.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of sulfonamide derivatives. The results indicated that compounds with similar structural features exhibited significant antibacterial effects against a range of pathogens. This suggests that this compound could be explored for its potential use in treating bacterial infections.

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

N-(4-Fluorophenyl)-N-(4-methylphenyl)formamide (1-Me)

- Structure : Lacks the sulfonyl group; formamide directly links 4-fluorophenyl and 4-methylphenyl groups.

- Synthesis : Prepared via Pd-mediated coupling of p-toluidine and 4-fluoroiodobenzene, followed by formylation (72% yield) .

- Properties: Light brown solid; IR shows C=O stretch at ~1680 cm⁻¹, comparable to the target compound.

N-(4-nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide

- Structure : Biphenyl core with nitro and 4-fluorophenyl groups.

- Synthesis : Pd-catalyzed cross-coupling of 4-bromophenyl-4-fluorophenylformamide with nitrophenylboronic acid (64% yield) .

- Properties : Nitro group enhances electron-withdrawing effects, lowering pKa of NH compared to the target’s sulfonyl. IR C=O stretch at 1677 cm⁻¹ .

2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide

(R)-N-(4-Fluorophenyl)-N-[(4-methylphenyl)sulfonyl]alanine

N-(p-Tolylsulfonylmethyl)formamide

- Structure : Sulfonylmethyl group instead of sulfonamide-linked formamide.

- Properties : Altered conformation due to methylene spacer; melting point (247.8°C) and density (1.253 g/cm³) suggest higher crystallinity .

Comparative Data Table

*Estimated based on analogous compounds.

Key Findings and Implications

- Synthetic Accessibility : Pd-mediated coupling and formylation are common strategies for related compounds, suggesting scalable synthesis for the target .

- Biological Relevance : Fluorine and sulfonamide moieties are associated with improved bioavailability and target binding in pharmaceuticals, though specific activity data is lacking in the evidence .

Q & A

Q. What is a reliable synthetic route for ((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide?

A two-step methodology is commonly employed:

Formylation of 4-fluoroaniline : Utilize reductive formylation with CO₂ and sodium borohydride to synthesize N-(4-fluorophenyl)formamide. This method avoids traditional formylation reagents, offering higher atom economy and reduced waste .

Sulfonylation : React the formamide intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., Na₂CO₃) in THF. Monitor reaction completion via TLC and purify using column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H NMR : Identify NH protons (δ ~10.4–10.6 ppm, D₂O-exchangeable) and aromatic protons (δ 7.1–8.5 ppm, multiplet). Methyl groups (e.g., CH₃ on sulfonyl) appear as singlets (δ ~2.26 ppm) .

- IR Spectroscopy : Confirm sulfonyl (S=O, 1332 and 1160 cm⁻¹) and formamide (C=O, ~1650 cm⁻¹) functional groups .

- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z = 645 for disulfonamide analogs) and fragmentation patterns .

Q. Table 1: Representative Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 10.4–10.6 (NH), 2.26 (CH₃), 7.1–8.5 (ArH) | |

| IR | 1332, 1160 cm⁻¹ (S=O) | |

| MS | m/z = 645 (M⁺) |

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Structure Solution : Use SHELX programs (e.g., SHELXL for refinement) to determine atomic positions from diffraction data. SHELX is robust for small-molecule refinement, even with twinned crystals or high-resolution data .

- Visualization : Generate ORTEP-3 diagrams to analyze bond lengths, angles, and torsion angles. For example, sulfonyl (S=O) bond lengths typically range from 1.42–1.44 Å, confirming tetrahedral geometry around sulfur .

- Hydrogen Bonding : Identify weak C–H⋯O interactions (e.g., 2.5–3.0 Å) that stabilize crystal packing .

Q. Table 2: Crystallographic Parameters

| Parameter | Value (Example) | Reference |

|---|---|---|

| Bond length (S=O) | 1.43 Å | |

| C–H⋯O distance | 2.7 Å | |

| R-factor | 0.049 (high precision) |

Q. How can contradictions in spectral data (e.g., rotameric forms) be resolved?

- Variable-Temperature NMR : Perform experiments at elevated temperatures (e.g., 50–80°C) to coalesce rotameric peaks. For example, N-formyl protons in N-(4-fluorophenyl)formamide exhibit rotameric splitting (δ 8.25 and 8.69 ppm) at room temperature but merge at higher temps .

- 2D NMR (COSY, NOESY) : Confirm through-space correlations between NH and adjacent protons to distinguish between rotational isomers .

- Computational Modeling : Compare experimental IR or NMR shifts with DFT-calculated values to validate dominant conformers .

Q. What strategies optimize yield and purity in sulfonamide synthesis?

- Reagent Ratios : Use a 1.2:1 molar excess of sulfonyl chloride to amine to minimize unreacted starting material .

- Purification : Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate sulfonamide products from byproducts like bis-sulfonylated impurities .

- Crystallization : Recrystallize from n-hexane/CCl₄ mixtures to obtain high-purity crystals suitable for X-ray analysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.